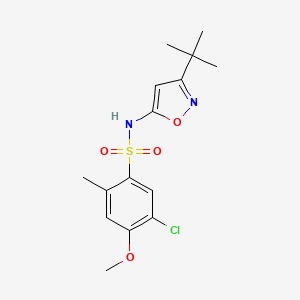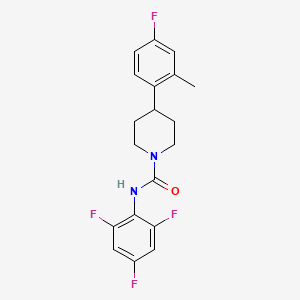![molecular formula C20H25N3O3 B6973571 N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B6973571.png)
N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide is a complex organic compound known for its versatility in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the oxane ring: through a nucleophilic substitution reaction, where a suitable starting material reacts with a nucleophile under controlled temperature and pressure.
Incorporation of the imidazole ring: via a cyclization reaction, utilizing reagents like ethylamine to introduce the 1-ethylimidazol-2-yl group.
Coupling with isochromene: through a condensation reaction, forming the final compound in the presence of catalysts and solvents like dichloromethane.
Industrial Production Methods: For large-scale industrial production, the process often involves:
Optimization of reaction conditions: to ensure high yield and purity, such as using automated reactors for precise temperature and pressure control.
Purification techniques: including crystallization and chromatography to isolate the compound.
Quality control measures: like spectroscopy (NMR, IR) to verify the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, typically yielding derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions, often employing hydrogenation, can convert double bonds within the molecule to single bonds, modifying its reactivity.
Substitution: Various substitution reactions can introduce new functional groups, enhancing the compound's chemical diversity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide, often under acidic conditions.
Reducing agents: Like lithium aluminum hydride or palladium on carbon, usually in solvent systems like ether.
Substituents: Halogens (Cl, Br), alkyl groups, or other nucleophiles, facilitated by polar aprotic solvents (e.g., DMSO, DMF).
Major Products Formed from these Reactions
Oxidized derivatives: Such as carboxylic acids or ketones.
Reduced forms: Including alkanes or alcohols.
Substituted compounds:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile building block for synthesizing complex molecules, aiding in the development of new materials and catalysis processes.
Biology: Biologically, its structural features allow for interactions with enzymes and receptors, making it a useful tool in studying biochemical pathways and mechanisms.
Medicine: Medically, it holds potential in drug discovery and development, particularly in designing compounds with specific biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and advanced materials, contributing to innovations in sectors like pharmaceuticals and materials science.
Mechanism of Action
Mechanism by Which it Exerts its Effects: The compound's effects are largely governed by its ability to interact with specific molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biochemical pathways, leading to desired biological outcomes.
Molecular Targets and Pathways Involved
Enzymes: It can inhibit or activate enzymes, influencing metabolic pathways.
Receptors: Binding to receptors can alter signal transduction processes.
DNA Interaction: Intercalation or binding to DNA can affect gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Similar compounds may share structural motifs such as imidazole or isochromene rings but differ in substituent groups, affecting their reactivity and applications.
List of Similar Compounds
N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide
N-[(2S,3S)-2-(1-propylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide
N-[(2S,3S)-2-(1-benzylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide
There you go
Properties
IUPAC Name |
N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-23-11-10-21-19(23)18-16(8-5-12-25-18)22-20(24)17-15-7-4-3-6-14(15)9-13-26-17/h3-4,6-7,10-11,16-18H,2,5,8-9,12-13H2,1H3,(H,22,24)/t16-,17?,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRRVPPZOATPGD-RGBJRUIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCCO2)NC(=O)C3C4=CC=CC=C4CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)C3C4=CC=CC=C4CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-1-(oxolan-2-yl)ethanamine](/img/structure/B6973496.png)
![1-(3-Hydroxy-2,2-dimethylcyclobutyl)-3-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]urea](/img/structure/B6973499.png)
![N-(4-bromo-2-chlorophenyl)-4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6973500.png)

![6-[2-(Benzenesulfonyl)acetyl]-3-methyl-1,4-dihydroquinazolin-2-one](/img/structure/B6973509.png)

![[4-Methyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6973526.png)
![4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]benzamide](/img/structure/B6973533.png)
![Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(2-methoxypropanoyl)amino]acetate](/img/structure/B6973535.png)
![1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol](/img/structure/B6973542.png)
![4-acetyl-1-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyrrole-2-carboxamide](/img/structure/B6973547.png)
![2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6973557.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]butanamide](/img/structure/B6973559.png)
![[4-[(1-Methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6973578.png)
